molecular formula C19H14F2N4OS B1193384 NVP CXCR2 antagonist 14

NVP CXCR2 antagonist 14

Cat. No.: B1193384
M. Wt: 384.4048
InChI Key: DAIJLANCVCVXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVP CXCR2 antagonist 14 is a selective, high-affinity antagonist of the C-X-C chemokine receptor 2 (CXCR2), intended for research use in immunological and neurological studies. CXCR2 is a G protein-coupled receptor (GPCR) primarily known for mediating neutrophil migration and activation in response to ELR+ CXC chemokines like CXCL1, CXCL2, and CXCL3 . By pharmacologically blocking this receptor, this compound serves as a valuable tool for investigating the role of CXCR2 signaling in various pathological models. A primary research application for CXCR2 antagonists is in the study of neuropathic pain. Preclinical studies with related compounds, such as NVP CXCR2 20, have demonstrated that intrathecal administration of a CXCR2 antagonist can significantly attenuate mechanical and thermal hypersensitivity in a rat model of chronic constriction injury (CCI) . This suggests that the CXCL/CXCR2 axis, particularly involving CXCL3, plays a crucial role in the maintenance of neuropathic pain, making CXCR2 a potential therapeutic target . Beyond pain research, CXCR2 antagonism is relevant in inflammatory diseases. CXCR2 is a key stimulant of immune cell migration, and its blockade can inhibit neutrophil recruitment, which is a hallmark of conditions like chronic obstructive pulmonary disease (COPD) . Research tools like this compound help elucidate these mechanisms and evaluate potential anti-inflammatory strategies. Emerging research also points to roles for CXCR2 in the central nervous system. For instance, CXCR2 antagonism has been shown to promote oligodendrocyte precursor cell differentiation and enhance remyelination in a mouse model of multiple sclerosis, supporting its investigation in demyelinating diseases . Furthermore, a patent exists for the use of CXCR2 antagonists in preventing and/or treating chemotherapy-induced peripheral neuropathy (CIPN) . This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C19H14F2N4OS

Molecular Weight

384.4048

IUPAC Name

2-Benzyl-5-((2,3-difluorobenzyl)thio)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

InChI

InChI=1S/C19H14F2N4OS/c20-14-8-4-7-13(18(14)21)11-27-16-10-17(26)25-19(23-16)22-15(24-25)9-12-5-2-1-3-6-12/h1-8,10,26H,9,11H2

InChI Key

DAIJLANCVCVXRN-UHFFFAOYSA-N

SMILES

OC1=CC(SCC2=CC=CC(F)=C2F)=NC3=NC(CC4=CC=CC=C4)=NN13

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NVP CXCR2 antagonist 14

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Profile Comparison: NVP CXCR2 20 vs. (±)-NBI 74330
Parameter NVP CXCR2 20 (CXCR2 Antagonist) (±)-NBI 74330 (CXCR3 Antagonist)
Target Receptor CXCR2 CXCR3
Administration Routes Intraperitoneal (i.p.), Intrathecal (i.t.) Intrathecal (i.t.)
Analgesic Onset 1–3 hours (i.p.); dose-dependent 4–6 hours (i.t.)
Maximal Effect 10 mg/kg (i.p.); 10 µg/5 µL (i.t.) 30 µg/5 µL (i.t.)
Cytokine Modulation Reduces IL-18, CXCL3, CCL2, CCL7 Reduces IL-1β, IL-6, CCL3, CXCL9
Peripheral Efficacy Effective via i.p. route No analgesia via i.p. route

Key Findings :

  • Route-Specific Efficacy : NVP CXCR2 20 uniquely alleviates neuropathic pain via systemic (i.p.) administration, whereas (±)-NBI 74330 requires direct spinal (i.t.) delivery for efficacy .
  • Cytokine Selectivity : NVP CXCR2 20 primarily targets IL-18 and CXCL3, while (±)-NBI 74330 broadly suppresses IL-1β, IL-6, and CXCL9, indicating divergent anti-inflammatory pathways .
  • Microglial Interaction: Both compounds inhibit microglial release of pro-nociceptive cytokines, but (±)-NBI 74330 has a broader spectrum, reducing CCL3 and CXCL4 expression .
Comparison with Other CXCR2 Antagonists
Compound Indication Trial Phase Key Differentiation from NVP CXCR2 20
MK-7123 Chronic Obstructive Pulmonary Disease (COPD) Phase II Focuses on neutrophil-driven inflammation; no reported neuropathic pain efficacy .
AZD5069 Metastatic Cancer Phase II 100-fold selectivity for CXCR2 over CXCR1; used in combination with PD-L1 inhibitors .
Navarixin Cancer, Inflammatory Diseases Preclinical Dual CXCR1/CXCR2 antagonist; binds intracellularly to CCR7, a unique off-target effect .

Critical Insights :

  • Neuropathic Pain Specificity: NVP CXCR2 20 is distinct in its validated efficacy in nerve injury models, unlike MK-7123 or AZD5069, which target non-neurological conditions .
  • Selectivity : While AZD5069 and SX-682 are highly selective for CXCR2, NVP CXCR2 20’s therapeutic advantage lies in its ability to modulate spinal chemokine networks without affecting astrocyte activation .
Mechanistic Divergence in Cytokine Pathways
  • NVP CXCR2 20: Suppresses CXCL3 in microglia and IL-18 in spinal cord, reducing neutrophil chemotaxis and neuronal sensitization . No impact on IL-6 or IL-1β in dorsal root ganglia (DRG), limiting cross-talk with peripheral immune cells .
  • (±)-NBI 74330 :
    • Reduces IL-1β, IL-6, and IL-18 in both spinal cord and DRG, indicating systemic anti-inflammatory effects .
    • Downregulates CXCL9 and CXCL10, chemokines linked to T-cell recruitment .

Preparation Methods

Pyrimidine Ring Formation

The triazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions . A plausible route involves:

  • Formation of a pyrimidine intermediate : Reacting 4,6-dichloropyrimidin-2-amine with benzylamine to introduce the benzyl group at position 2.

  • Triazole ring annulation : Treating the intermediate with sodium azide and ammonium chloride under reflux to form the triazolo[1,5-a]pyrimidine system.

Reaction conditions :

  • Solvent: Ethanol/water mixture

  • Temperature: 80–100°C

  • Catalyst: None (thermal cyclization)

Functionalization at Position 5

The (2,3-difluorobenzyl)thio group is introduced via nucleophilic aromatic substitution :

  • Halogenation : Position 5 of the triazolo-pyrimidine core is brominated using POBr₃ or N-bromosuccinimide (NBS).

  • Thioether formation : Reacting the brominated intermediate with 2,3-difluorobenzyl mercaptan in the presence of a base (e.g., K₂CO₃).

Critical parameters :

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 60–80°C

  • Reaction time: 12–24 hours

Protecting Group Strategy for the 7-Hydroxy Moiety

The hydroxyl group at position 7 requires protection during synthesis to prevent undesired side reactions. Common approaches include:

Protecting GroupReagentDeprotection Method
tert-Butyldimethylsilyl (TBS) TBSCl, imidazoleTetrabutylammonium fluoride (TBAF)
Benzyl BnBr, K₂CO₃Hydrogenolysis (H₂/Pd-C)

Optimal choice : TBS protection offers superior stability under basic and nucleophilic conditions encountered during thioether formation.

Final Deprotection and Purification

Deprotection of the 7-Hydroxy Group

After introducing the thioether substituent, the TBS group is removed:

  • Reagent : TBAF in tetrahydrofuran (THF)

  • Conditions : Room temperature, 2–4 hours.

Purification

Final purification employs:

  • Column chromatography : Silica gel with ethyl acetate/hexane gradient (30–70%)

  • High-performance liquid chromatography (HPLC) : C18 column, acetonitrile/water mobile phase (0.1% TFA)

Analytical data :

  • Purity : >98% (HPLC)

  • Mass spectrometry : m/z 384.09 [M+H]⁺ (calculated for C₁₉H₁₄F₂N₄OS)

Scalability and Industrial Considerations

Industrial synthesis faces hurdles such as:

  • Cost of 2,3-difluorobenzyl mercaptan : Requires multi-step synthesis from 2,3-difluorotoluene.

  • Low yields in triazole annulation : Typically 40–50%, necessitating process optimization.

Proposed improvements :

  • Use of flow chemistry for bromination to enhance reproducibility.

  • Catalytic methods (e.g., Pd-catalyzed cross-coupling) for thioether formation.

Comparative Analysis of Synthetic Strategies

MethodAdvantagesLimitations
Classical cyclocondensation Simple reagents, no transition metalsLow regioselectivity, moderate yields
Metal-catalyzed cross-coupling High efficiency for C–S bond formationRequires expensive palladium catalysts
Solid-phase synthesis Ease of purificationLimited applicability to triazolo-pyrimidines

Q & A

Q. What are the primary mechanistic pathways targeted by CXCR2 antagonists in inflammatory and neuropathic pain models?

CXCR2 antagonists, such as NVP CXCR2 20, inhibit spinal CXCL3/CXCR2 signaling, reducing neuropathic pain by blocking downstream pathways like Akt, ERK1/2, and NF-κB . In cancer models, antagonists suppress tumor cell proliferation by modulating CXCR2-dependent calcium mobilization and chemokine binding (e.g., IC₅₀ = 0.044 μM for binding affinity in Compound 19) . Methodologically, researchers should validate pathway modulation using Western blotting, qPCR, or calcium flux assays, comparing treated vs. untreated cohorts.

Q. Which in vivo models are most appropriate for testing CXCR2 antagonist efficacy?

  • Neuropathic Pain: Chronic constriction injury (CCI) in rodents, with intrathecal or intraperitoneal administration of antagonists (e.g., 10–30 µg/5 µL i.t. or 1–10 mg/kg i.p.) . Behavioral tests (e.g., mechanical allodynia) are conducted post-administration.
  • Cancer: Gastric cancer xenografts or Pan02 tumor models, where antagonists reduce neutrophil infiltration and enhance T-cell recruitment .
  • Demyelination: Lysolecithin (LPC)-induced lesions or experimental autoimmune encephalitis (EAE) to assess remyelination and oligodendrocyte precursor cell (OPC) differentiation .

Q. How do researchers determine optimal dosing strategies for CXCR2 antagonists?

Dosing varies by model and administration route:

Model Route Dose Outcome Reference
Neuropathic pain (CCI)Intrathecal10–30 µg/5 µLReduced hypersensitivity at 1–6 h
Cancer immunotherapyIntraperitoneal20 mg/kg/dayEnhanced CD3+ T-cell infiltration
Demyelination (EAE)Systemic20 ng/kg/dayImproved functional recovery
Preclinical studies should include dose-response curves and pharmacokinetic profiling to assess bioavailability and blood-brain barrier penetration.

Advanced Research Questions

Q. How can contradictory findings on CXCR2 antagonist efficacy be reconciled across studies?

Discrepancies arise from model-specific factors (e.g., immune cell involvement in EAE vs. neuropathic pain) or antagonist selectivity. For example:

  • NVP CXCR2 20 partially inhibits CXCR2 in CHO cell cAMP assays (IC₅₀ not fully achieved) but shows full efficacy in vivo .
  • SB225002 (IC₅₀ = 22 nM) exhibits species-specific variability, inhibiting rabbit PMN chemotaxis but weaker effects in murine models . Researchers should:
  • Compare antagonist selectivity profiles (e.g., CXCR1 vs. CXCR2 inhibition) using radioligand binding assays.
  • Validate findings across multiple models (e.g., CCI and EAE) to isolate context-dependent effects.

Q. What methodologies optimize the assessment of CXCR2 antagonist effects on oligodendrocyte differentiation?

In demyelination models:

  • In Vitro: Treat spinal cord cultures with CXCR2 antagonists (e.g., 0.5–1 µM) and quantify OPC differentiation via A2B5 (progenitor) vs. MBP (mature oligodendrocyte) markers .
  • In Vivo: Combine immunohistochemistry (e.g., myelin basic protein staining) with functional assays like electrophysiology to measure remyelination speed. Note: Antagonists block CXCL1-induced OPC proliferation but enhance differentiation, requiring careful timing of administration relative to injury .

Q. How can CXCR2 antagonists be integrated into combination therapies for enhanced efficacy?

Preclinical studies show synergies with:

  • Chemotherapy: Co-administration of AZ10397767 (CXCR2 antagonist) with 5-FU increases cytotoxicity in prostate cancer cells (3.8-fold potency boost) via apoptosis induction .
  • Opioid Analgesics: While NVP CXCR2 20 does not enhance morphine analgesia, pairing with anti-inflammatory agents (e.g., COX-2 inhibitors) may amplify neuropathic pain relief . Experimental design should include:
  • Isobolographic analysis to confirm synergy.
  • Pharmacodynamic monitoring to avoid off-target immunosuppression.

Data Contradiction Analysis

Q. Why do some CXCR2 antagonists show limited efficacy in systemic administration despite strong in vitro activity?

Systemic delivery (e.g., IP injection) may reduce CNS bioavailability or fail to target tissue-specific chemokine gradients. For example:

  • AZD8309 (oral CXCR2 antagonist) reduces pancreatic inflammation but requires higher doses for CNS effects due to poor BBB penetration .
  • In LPC-induced demyelination, focal intralesional injections enhance remyelination more effectively than systemic dosing . Strategies to address this include:
  • Nanoparticle-based delivery systems.
  • Conjugation with BBB-penetrating peptides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NVP CXCR2 antagonist 14
Reactant of Route 2
NVP CXCR2 antagonist 14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.